2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, furan, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring through the condensation of acetylacetone and hydrazine . This is followed by the construction of the furan ring and subsequent cyclization to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Thiadiazole: Contains sulfur and nitrogen atoms in a five-membered ring, similar to the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core.
Uniqueness
2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H18N6OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C20H18N6OS/c1-11-8-12(2)25(23-11)9-13-6-7-15(27-13)18-22-19-17-14-4-3-5-16(14)28-20(17)21-10-26(19)24-18/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
JIEHJOCWQITLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6)C |
Origin of Product |
United States |
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